molecular formula C10H12N4O4 B7830185 2-Butanone, (2,4-dinitrophenyl)hydrazone

2-Butanone, (2,4-dinitrophenyl)hydrazone

Cat. No.: B7830185
M. Wt: 252.23 g/mol
InChI Key: WPWSANGSIWAACK-YRNVUSSQSA-N
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Description

2-Butanone, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C10H12N4O4 and a molecular weight of 252.2267. It is a derivative of 2-butanone, also known as ethyl methyl ketone, and 2,4-dinitrophenylhydrazine. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanone, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrazone derivative. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reaction conditions. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 2-Butanone, (2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the reagents and conditions used.

Scientific Research Applications

2-Butanone, (2,4-dinitrophenyl)hydrazone is widely used in scientific research due to its unique properties. It is employed in the detection and analysis of ketones and aldehydes, as it forms stable hydrazone derivatives with these compounds. This makes it a valuable tool in analytical chemistry for identifying and quantifying carbonyl-containing compounds.

In biology and medicine, the compound is used in the study of enzyme mechanisms and the development of diagnostic assays. Its ability to form hydrazone derivatives with biomolecules allows for the detection and analysis of various biological substances.

In industry, this compound is used in the synthesis of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in the production of various compounds.

Mechanism of Action

The mechanism by which 2-Butanone, (2,4-dinitrophenyl)hydrazone exerts its effects involves the formation of hydrazone derivatives with carbonyl-containing compounds. The reaction typically proceeds through the nucleophilic attack of the hydrazine moiety on the carbonyl carbon, resulting in the formation of a stable hydrazone bond. This bond formation is crucial for the detection and analysis of ketones and aldehydes.

Molecular Targets and Pathways: The compound targets carbonyl-containing compounds, such as ketones and aldehydes, and forms stable hydrazone derivatives with these molecules. The pathways involved in these reactions include nucleophilic substitution and condensation reactions.

Comparison with Similar Compounds

  • Benzophenone hydrazone

  • Acetone hydrazone

  • Other hydrazones with different substituents

Properties

IUPAC Name

N-[(E)-butan-2-ylideneamino]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWSANGSIWAACK-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958-60-1
Record name 2-Butanone, (2,4-dinitrophenyl)hydrazone
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Record name WLN: WNR CNW DMNUY2&1
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Record name 2-Butanone-2,4-dinitrophenylhydrazone
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Record name 2-Butanone, (2,4-dinitrophenyl)hydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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